2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole
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Overview
Description
2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which imparts unique reactivity and stability properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole typically involves the reaction of an appropriate isoindole derivative with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by transition metals like palladium or copper, and it proceeds under mild conditions, typically at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically proceed under mild conditions, often in the presence of a catalyst .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of boron-containing organic compounds .
Scientific Research Applications
2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: This compound also contains a dioxaborolane ring and is used in similar applications.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boron-containing compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
What sets 2-Ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole apart is its unique isoindole structure, which provides distinct reactivity and stability properties. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of boron-based therapeutics .
Properties
Molecular Formula |
C16H22BNO2 |
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Molecular Weight |
271.2 g/mol |
IUPAC Name |
2-ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindole |
InChI |
InChI=1S/C16H22BNO2/c1-6-18-11-12-9-7-8-10-13(12)14(18)17-19-15(2,3)16(4,5)20-17/h7-11H,6H2,1-5H3 |
InChI Key |
IFLIESSZPSMPAB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=CN2CC |
Origin of Product |
United States |
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